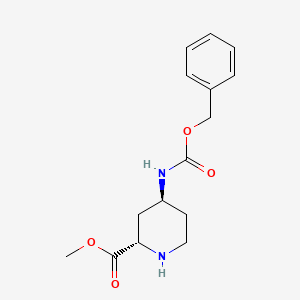
2-甲基-1-(1-甲基哌啶-4-基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
科学研究应用
2-Methyl-1-(1-methylpiperidin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized as a catalyst in various chemical reactions and as an intermediate in the production of pharmaceuticals
作用机制
Target of Action
It is used in the preparation of pyrazolo estratrienes as inhibitors of 17-hsd1 . 17-HSD1 (17-beta-hydroxysteroid dehydrogenase type 1) is an enzyme that plays a crucial role in the biosynthesis of estradiol, a potent estrogen .
Mode of Action
As a part of pyrazolo estratrienes, it may contribute to the inhibition of 17-hsd1 . This inhibition could potentially decrease the production of estradiol, thereby affecting estrogen-dependent processes .
Biochemical Pathways
Given its role in the synthesis of 17-hsd1 inhibitors, it can be inferred that it may impact the estradiol biosynthesis pathway . The downstream effects of this could include alterations in estrogen-dependent physiological processes.
Result of Action
As a component of 17-hsd1 inhibitors, it may contribute to a decrease in estradiol production . This could potentially lead to alterations in estrogen-dependent cellular processes.
生化分析
Biochemical Properties
2-Methyl-1-(1-methylpiperidin-4-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been used in the preparation of pyrazolo estratrienes, which are inhibitors of 17-beta-hydroxysteroid dehydrogenase type 1 (17-HSD1) . This enzyme is involved in the conversion of estrone to estradiol, a key step in estrogen biosynthesis. By inhibiting 17-HSD1, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine can potentially modulate estrogen levels in the body. Additionally, it interacts with other biomolecules, including proteins and receptors, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine exerts its effects primarily through enzyme inhibition. It binds to the active site of 17-HSD1, preventing the conversion of estrone to estradiol . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine may interact with other biomolecules, such as receptors and transporters, influencing their activity and downstream signaling pathways. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Long-term studies have shown that its inhibitory effects on 17-HSD1 can persist for extended periods, although the potency may decrease over time due to degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including alterations in gene expression and metabolic activity, over several days.
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit 17-HSD1 without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve significant enzyme inhibition. Beyond this threshold, increasing the dosage does not proportionally enhance the inhibitory effects but instead increases the risk of toxicity.
Metabolic Pathways
2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, potentially affecting overall metabolic flux.
Transport and Distribution
Within cells and tissues, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its inhibitory effects on enzymes like 17-HSD1. Its distribution within the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with enzymes and other biomolecules . It may also be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine typically involves the reaction of 1-Methyl-4-piperidone with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate and a solvent like N,N-Dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2-Methyl-1-(1-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are often performed in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 1-Methylpiperazine
- 4-(1-Methyl-4-piperidinyl)piperazine
Uniqueness
2-Methyl-1-(1-methylpiperidin-4-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-methyl-1-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-10-9-12-5-8-14(10)11-3-6-13(2)7-4-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMEHUJHGXXEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)
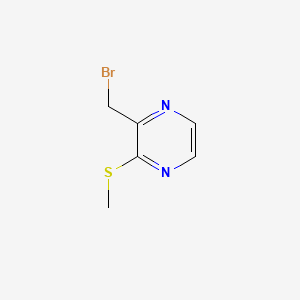
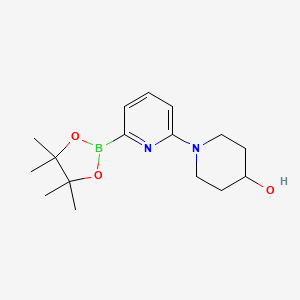
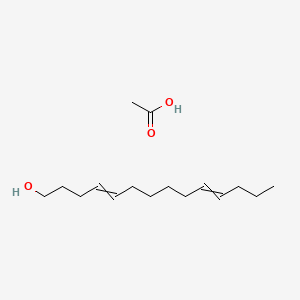
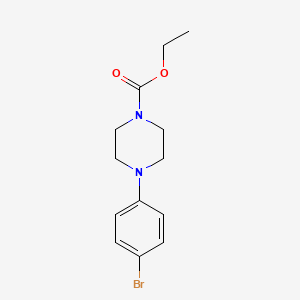
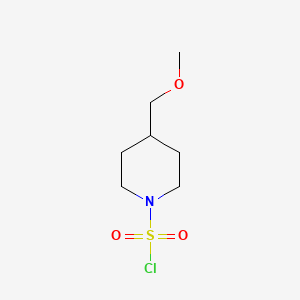
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
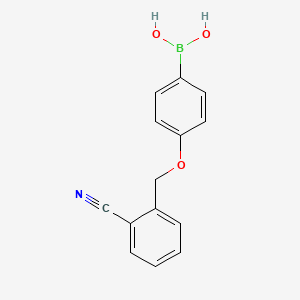

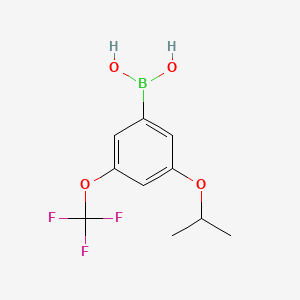
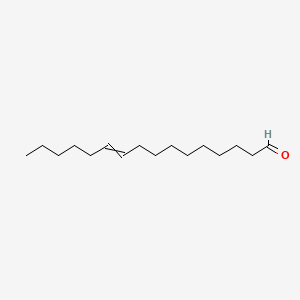
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
